molecular formula C13H14N2O3S B3422615 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid CAS No. 261505-38-8

5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B3422615
CAS No.: 261505-38-8
M. Wt: 278.33 g/mol
InChI Key: JAEYIQNGPRGYDQ-UHFFFAOYSA-N
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Description

5-((6-Methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid is a novel chemical entity designed as a thiazole-amino acid hybrid for research applications. This compound features a 6-methylbenzothiazole unit linked to a glutaric acid moiety via an amide bond, a structure of significant interest in modern medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, incorporating an amino acid chain, as seen in this hybrid, is a strategy to enhance pharmacological properties, improve water solubility, and reduce toxicity . Similar thiazole-amino acid conjugates have demonstrated potent cytotoxic activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with some analogs showing efficacy superior to positive controls like 5-fluorouracil . The mechanism of action for such compounds often involves inhibition of key enzymatic targets such as tubulin polymerization or kinase activity, making them valuable probes for investigating new oncogenic pathways . This product is intended for research purposes only. It is strictly for use in laboratory studies and is not approved for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(6-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-5-6-9-10(7-8)19-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEYIQNGPRGYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200131
Record name 5-[(6-Methyl-2-benzothiazolyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261505-38-8
Record name 5-[(6-Methyl-2-benzothiazolyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261505-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6-Methyl-2-benzothiazolyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid typically involves multiple steps. One common method includes the reaction of 6-methylbenzothiazole with an appropriate amino acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

6-Methoxybenzothiazole Analog
  • Compound: 5-((6-Methoxybenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid
  • Key Differences : Methoxy (-OCH₃) substituent at the 6-position instead of methyl (-CH₃).
  • Implications: The electron-donating methoxy group may alter solubility and metabolic stability compared to the methyl analog.
6-Chlorobenzothiazole Analog
  • Compound: 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
  • Key Differences : Chloro (-Cl) substituent at the 6-position.
  • Implications : The electronegative chlorine atom could enhance binding affinity in enzyme interactions but may reduce bioavailability due to increased lipophilicity .

Variations in Heterocyclic Moieties

Benzimidazole Derivative
  • Compound: 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid
  • Structure : Replaces benzothiazole with benzimidazole, featuring an additional nitrogen atom in the heterocycle.
  • Properties: Molecular weight = 262.265 g/mol; non-polymeric with hydrogen-bonding capacity.
Thiadiazole and Thiazole Derivatives
  • Compound 26: 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid Structure: Thiazole ring with phenylacetamido substituent. Synthesis: 91% yield via ester hydrolysis; characterized by $ ^1H $ NMR (DMSO-d₆, δ 1.50–1.56) .
  • Compound 9a: 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid Structure: Thiadiazole ring linked to butanoic acid. Synthesis: 72% yield via POCl₃-mediated cyclization .

Modifications in the Pentanoic Acid Backbone

Indole-Containing Analogs
  • Compound 3: 5-{[2-(1H-Indol-3-yl)ethyl]amino}-5-oxopentanoic acid Structure: Indole moiety attached via ethylamine linker. Application: Studied in carbazole degradation pathways as a metabolite .
Carbamate and Ester Derivatives
  • Compound 5g: 5-((3-((Bicyclo[2.2.2]octan-1-yloxy)carbonyl)phenyl)amino)-5-oxopentanoic acid Structure: Bulky bicyclo-octane carbamate group. Synthesis: 70% yield; evaluated in protein folding models .

Biological Activity

5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests significant interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12N2O3S
  • SMILES Notation : Cc1ccc2nc(N)sc2c1C(=O)C(=O)N
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the benzothiazole moiety exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific activities of this compound are detailed below.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties. For instance, compounds synthesized from 2-amino-benzothiazole have demonstrated effectiveness against various bacterial strains. In vitro assays have reported minimal inhibitory concentrations (MICs) indicating strong antibacterial effects, particularly against Gram-positive bacteria .

CompoundTarget OrganismMIC (μg/mL)
5-Amino-BTZStaphylococcus aureus25
6-Methyl-BTZEscherichia coli50

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been explored extensively. A study investigating the effects of related compounds on cervical cancer cells (HeLa) found that certain derivatives exhibited significant anti-proliferative activity, with IC50 values in the low micromolar range . This suggests that this compound may also possess similar properties.

The biological activities of benzothiazole derivatives are often attributed to their ability to inhibit specific enzymes or interfere with cellular signaling pathways. For example, some studies indicate that these compounds can act as inhibitors of protein kinases involved in cancer progression and inflammation . The exact mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Case Studies

  • Antiviral Activity : In a study examining various benzothiazole derivatives, one compound demonstrated significant antiviral activity against HIV by inhibiting viral replication in vitro. This highlights the potential for further development of this compound as an antiviral agent .
  • Anti-inflammatory Effects : Research has indicated that certain benzothiazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions : Amide bond formation between 6-methylbenzo[d]thiazol-2-amine and activated pentanoic acid derivatives (e.g., esters or acyl chlorides). Ethyl esters are often hydrolyzed under basic conditions to yield the carboxylic acid .
  • Intermediate purification : Column chromatography (e.g., silica gel with EtOAC/NH4_4OH) or recrystallization is used to isolate intermediates. For example, ethyl 5-(2-aminothiazol-5-yl)pentanoate (24) is purified via chromatography with 31% yield .
  • Characterization : 1^1H NMR in DMSO-d6d_6 confirms structural features, such as methyl groups (δ 2.22–2.71 ppm) and aromatic protons (δ 7.16–7.35 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Key parameters include:

  • Solvent and catalyst selection : POCl3_3 at 85°C facilitates cyclization in thiadiazole formation, achieving 72% yield for analogous compounds .
  • pH control : Basification with NaOH pellets (pH ~5) during workup precipitates intermediates, minimizing side reactions .
  • Temperature gradients : Stepwise heating (e.g., 85°C for 5 hours) ensures complete conversion without decomposition .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while HPLC validates purity post-synthesis .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1^1H NMR : Identifies methyl groups (δ 1.50–1.56 ppm), aromatic protons (δ 7.16–7.35 ppm), and amide NH signals (δ 12.02–12.18 ppm) .
  • IR spectroscopy : Confirms amide C=O (1650–1700 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) stretches .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages) against theoretical values .

Advanced: How do structural modifications impact biological activity, and how can contradictions in pharmacological data be resolved?

Answer:

  • Substituent effects : Analogous compounds (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines) show that electron-withdrawing groups on the aryl ring enhance antitumor activity by improving target binding .
  • Data reconciliation : Contradictions arise from assay variability (e.g., cell lines vs. enzyme inhibition). Standardized protocols (e.g., IC50_{50} determination in triplicate) and molecular docking studies (e.g., AutoDock Vina) clarify binding modes .

Basic: What solvents are suitable for solubility and stability studies?

Answer:

  • Polar aprotic solvents : DMSO-d6d_6 is preferred for NMR due to high solubility of amide/carboxylic acid derivatives .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 assesses stability, though acidic conditions may hydrolyze the amide bond .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetics?

Answer:

  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes or receptors). For example, triazole-thiazole hybrids show optimal binding in the ATP pocket of kinases .
  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and topological polar surface area (TPSA) to optimize bioavailability .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Answer:

  • Unreacted intermediates : Residual esters or amines detected via 1^1H NMR (e.g., ethyl ester signals at δ 1.22 ppm) .
  • By-products : Thiadiazole isomers form under suboptimal POCl3_3 conditions; column chromatography removes these .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR)?

Answer:

  • Fragment-based design : Systematically vary substituents on the benzo[d]thiazole (e.g., methyl, halogens) and pentanoic acid chain (e.g., ester vs. acid) .
  • Biological assays : Use orthogonal methods (e.g., cytotoxicity, enzyme inhibition) to confirm target specificity. For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives show IC50_{50} values <10 µM in MCF-7 cells .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation at high temperatures .
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation; store in amber vials at -20°C .

Advanced: How can contradictory results in receptor binding assays be systematically addressed?

Answer:

  • Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm EC50_{50}/IC50_{50} values .
  • Receptor subtype profiling : Use selective antagonists/inhibitors (e.g., dopamine D2 vs. serotonin 5-HT3) to isolate target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid

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